(S)-Quinuclidin-3-ol

Description

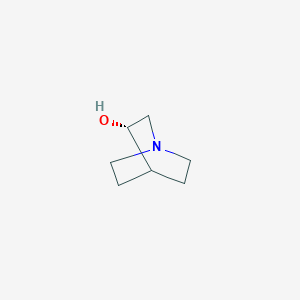

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLICPVPXWEGCA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34583-34-1 | |

| Record name | 3-Quinuclidinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034583341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-Quinuclidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-QUINUCLIDINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XEB6A770I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Quinuclidin-3-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(S)-Quinuclidin-3-ol is a pivotal chiral building block in the synthesis of a variety of pharmacologically active molecules. Its rigid bicyclic structure and specific stereochemistry make it a valuable synthon, particularly for muscarinic acetylcholine receptor antagonists. This technical guide provides an in-depth overview of its chemical properties, structure, synthesis, and its role in drug development, tailored for researchers, scientists, and professionals in the field.

Core Chemical Properties and Structure

This compound, a tertiary amine and a secondary alcohol, possesses a unique set of physicochemical properties that are critical for its application in organic synthesis. The molecule's structure is characterized by a 1-azabicyclo[2.2.2]octane core with a hydroxyl group at the 3-position, conferring its chirality.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 34583-34-1 | [1][2][3][4][5][6] |

| IUPAC Name | (3S)-1-azabicyclo[2.2.2]octan-3-ol | [1][2] |

| Synonyms | (S)-(+)-3-Quinuclidinol, (S)-3-Hydroxyquinuclidine | [1][2] |

| Molecular Formula | C₇H₁₃NO | [1][2][3][6] |

| Molecular Weight | 127.18 g/mol | [1][2][3][6] |

| Melting Point | 215-217 °C | [1][4][6][7] |

| Boiling Point | 206.9 ± 23.0 °C (Predicted) | [1][4][6][7] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1][4][6][7] |

| pKa | 14.75 ± 0.20 (Predicted) | [1][4][6][7] |

| Appearance | White to off-white crystalline solid | [4][6][7] |

| Solubility | Soluble in water. Slightly soluble in aqueous acid, chloroform, and methanol. | [4][6][7][8] |

Structural Identifiers

| Identifier | Value | Reference |

| SMILES | O[C@H]1CN2CCC1CC2 | [9] |

| InChI | InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1 | [1][10] |

| InChIKey | IVLICPVPXWEGCA-SSDOTTSWSA-N | [10] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical in a non-chiral solvent.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃, representative data for 3-Quinuclidinol): [11][12]

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | ~3.79 | m |

| H-2, H-4 (axial) | ~3.09 | m |

| H-2, H-4 (equatorial) | ~2.57-2.89 | m |

| H-5, H-7 (axial) | ~1.95 | m |

| H-5, H-7 (equatorial) | ~1.35-1.46 | m |

| H-6 (endo) | ~1.78 | m |

| H-6 (exo) | ~1.67 | m |

| OH | ~4.5 | br s |

¹³C NMR (representative data for 3-Quinuclidinol): [12]

| Assignment | Chemical Shift (δ) ppm | |---|---|---| | C-3 | 68.5 | | C-2, C-4 | 47.5 | | C-5, C-7 | 25.8 | | C-6 | 20.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-Quinuclidinol shows characteristic absorption bands corresponding to its functional groups.[9][13][14][15]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 2950-2850 | C-H stretch (alkane) |

| 1465-1450 | C-H bend (alkane) |

| 1100-1000 | C-O stretch (secondary alcohol) |

| 1200-1020 | C-N stretch (amine) |

Experimental Protocols

Asymmetric Synthesis of this compound via Enzymatic Reduction

The enantioselective synthesis of this compound is most effectively achieved through the enzymatic reduction of 3-quinuclidinone. This biocatalytic approach offers high enantiomeric excess (>99%) and environmentally benign reaction conditions.[16]

Objective: To synthesize optically pure this compound from 3-quinuclidinone hydrochloride using a whole-cell biocatalyst expressing a specific quinuclidinone reductase.

Materials:

-

E. coli cells expressing a quinuclidinone reductase (e.g., from Rhodococcus erythropolis).[16]

-

3-Quinuclidinone hydrochloride

-

Glucose (for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., Chloroform)

-

Anhydrous sodium sulfate

Procedure:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli strain under suitable conditions to induce the expression of the quinuclidinone reductase. Harvest the cells via centrifugation.

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing the phosphate buffer and glucose.

-

Biocatalysis: Add the harvested E. coli cells to the reaction mixture. Subsequently, add 3-quinuclidinone hydrochloride to the desired concentration (e.g., 5 g/L).[16]

-

Reaction Conditions: Maintain the reaction at a controlled temperature and pH with gentle agitation.

-

Monitoring: Monitor the reaction progress by periodically analyzing samples for the consumption of 3-quinuclidinone and the formation of this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, separate the biomass by centrifugation. Extract the aqueous phase with an organic solvent like chloroform.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

-

Chiral Analysis: Determine the enantiomeric excess of the final product using chiral GC or HPLC.

Chiral HPLC Analysis

Objective: To separate and quantify the enantiomers of 3-quinuclidinol.

Note: Due to the lack of a strong UV chromophore, pre-column derivatization is typically required.[4][17]

Derivatization Agent: Benzoyl chloride[7]

HPLC System:

-

Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[7][17]

-

Flow Rate: 0.8 mL/min[7]

-

Column Temperature: 15 °C[7]

Expected Retention Times: [7]

-

(S)-enantiomer derivative: ~12.8 min

-

(R)-enantiomer derivative: ~19.3 min

Role in Drug Development and Signaling Pathways

This compound is a crucial chiral synthon for the synthesis of muscarinic M3 receptor antagonists. A prominent example is Solifenacin, a drug used to treat overactive bladder.[5][18][19] The (S)-enantiomer of the quinuclidinol moiety is essential for the high affinity and selectivity of Solifenacin for the M3 receptor.[3][6]

M3 Muscarinic Acetylcholine Receptor Signaling Pathway

The M3 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq protein family.[1][20][21] The binding of an antagonist like Solifenacin, derived from this compound, blocks the binding of the endogenous ligand acetylcholine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a typical workflow for the biocatalytic synthesis of this compound.

References

- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Solifenacin - Wikipedia [en.wikipedia.org]

- 6. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-(+)-3-Quinuclidinol(34583-34-1) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 3-Quinuclidinol [webbook.nist.gov]

- 14. 3-Quinuclidinol [webbook.nist.gov]

- 15. 3-Quinuclidinol [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. What is Solifenacin Succinate used for? [synapse.patsnap.com]

- 19. solifenacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

(S)-Quinuclidin-3-ol: A Comprehensive Technical Guide to Synthesis from the Chiral Pool

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable chiral building block, (S)-Quinuclidin-3-ol, with a focus on methodologies originating from the chiral pool. This compound is a critical intermediate in the development of various pharmaceuticals, making its efficient and stereoselective synthesis a topic of significant interest. This document provides a thorough overview of a key synthetic route, complete with experimental protocols and quantitative data, to serve as a practical resource for professionals in the field of medicinal chemistry and drug development.

Introduction to Chiral Pool Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as carbohydrates, amino acids, and terpenes. Utilizing these molecules as starting materials is a powerful strategy in asymmetric synthesis. This approach, often referred to as a "chiron" approach, leverages the inherent chirality of the starting material to control the stereochemistry of the final product, often through a series of well-established chemical transformations. This can be a more efficient and cost-effective strategy compared to de novo asymmetric synthesis or chiral resolution.

Synthesis of this compound from D-Glucose

A notable example of chiral pool synthesis for this compound is its enantiospecific synthesis from the abundant and inexpensive carbohydrate, D-glucose. A synthetic route has been developed that transforms methyl α-D-glucopyranoside into the target molecule. A summary of this multi-step synthesis is presented below, based on the work of Fleet and James.

Synthetic Pathway Overview

The synthesis begins with the conversion of methyl α-D-glucopyranoside to a key azidomide intermediate through a six-step sequence. This is followed by a series of transformations to construct the characteristic bicyclic quinuclidine core.

Caption: Synthetic overview from D-Glucose to this compound.

Key Experimental Protocols

While the full detailed experimental procedures from the original literature are not publicly available in their entirety, the following outlines the key transformations based on available summaries.

Step 1: Formation of the Diol Intermediate from Methyl α-D-glucopyranoside

Methyl α-D-glucopyranoside is converted to a diol intermediate over three steps with a reported overall yield of 38%. These initial steps typically involve protection and deprotection of hydroxyl groups to expose the desired positions for subsequent reactions.

Step 2: Synthesis of the Azidomide Intermediate

The diol intermediate is then transformed into a key azidomide intermediate. This involves three main transformations:

-

Amide formation: Treatment of the diol with N,N-dimethylacetamide dimethyl acetal affords the corresponding amide in 75% yield.

-

Mesylation: The primary hydroxyl group is selectively mesylated in 86% yield to activate it for nucleophilic substitution.

-

Azide Formation: The mesylate is then displaced with an azide nucleophile to introduce the nitrogen atom required for the quinuclidine ring.

Step 3: Cyclization and Reduction to this compound

The final stages of the synthesis involve the reductive cyclization of the azidomide intermediate to form the bicyclic quinuclidine ring system, followed by deprotection to yield this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound from methyl α-D-glucopyranoside.

| Step | Transformation | Reported Yield (%) |

| 1 | Methyl α-D-glucopyranoside → Diol Intermediate | 38 (overall) |

| 2a | Diol → Amide | 75 |

| 2b | Amide → Mesylate | 86 |

| 2c | Mesylate → Azidomide | Not specified |

| 3 | Azidomide → this compound | Not specified |

Alternative Approaches to Enantiomerically Pure this compound

While direct synthesis from the chiral pool is an elegant strategy, other methods are also employed to obtain enantiomerically pure this compound. These include:

-

Chiral Resolution: Racemic 3-quinuclidinol can be synthesized from 3-quinuclidinone via reduction with reagents like sodium borohydride[1]. The resulting racemate can then be resolved using a chiral resolving agent to separate the (S)- and (R)-enantiomers.

-

Asymmetric Reduction: The prochiral ketone, 3-quinuclidinone, can be asymmetrically reduced to this compound using chiral catalysts or enzymes. This method can offer high enantioselectivity and yield.

Caption: Alternative synthetic routes to this compound.

Conclusion

The synthesis of this compound from the chiral pool, particularly from D-glucose, represents a powerful application of using nature's readily available chiral building blocks to construct complex and valuable molecules. This approach offers an elegant and potentially efficient route to this important pharmaceutical intermediate. While the full experimental details of the seminal work are not widely accessible, the outlined strategy provides a solid foundation for researchers in the field. Alternative methods such as chiral resolution and asymmetric reduction also provide viable pathways to obtain the desired enantiomerically pure product, offering flexibility in synthetic design for drug development professionals.

References

Enzymatic Kinetic Resolution of Racemic 3-Quinuclidinol

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Quinuclidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal chiral building block in the pharmaceutical industry, forming a key structural component of various therapeutic agents. Its stereochemistry is crucial for pharmacological activity, making its enantioselective synthesis a subject of significant interest. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of this compound, including detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.

Enzymatic kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This approach leverages the stereoselectivity of enzymes, typically lipases or proteases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer.

Lipase-Catalyzed Acylation

In this method, a lipase selectively acylates one enantiomer of racemic 3-quinuclidinol, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Quinuclidinol Acetate

This protocol provides a general guideline for the hydrolytic kinetic resolution of racemic 3-quinuclidinol acetate using an immobilized lipase.[1]

-

Materials:

-

(±)-3-Quinuclidinol acetate

-

Immobilized lipase (e.g., Candida antarctica Lipase B)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend (±)-3-quinuclidinol acetate in the phosphate buffer.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress by chiral HPLC or GC.

-

Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.

-

The filtrate contains the unreacted (S)-3-quinuclidinol and the acylated (R)-enantiomer.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired enantiomer.

-

Protease-Catalyzed Hydrolysis

An alternative approach involves the acylation of racemic 3-quinuclidinol, followed by the enantioselective hydrolysis of one of the ester enantiomers by a protease.[2]

Experimental Protocol: Protease-Catalyzed Hydrolysis of (±)-3-Quinuclidinyl Butyrate

-

Acylation: Racemic 3-quinuclidinol is first acylated with butyric anhydride to form (±)-3-quinuclidinyl butyrate.[2]

-

Enantioselective Hydrolysis:

-

The racemic ester is dissolved in a buffered aqueous solution.

-

A protease is added to selectively hydrolyze the (S)-ester to (S)-3-quinuclidinol.[2]

-

The reaction is monitored until approximately 50% conversion is achieved.

-

The (S)-3-quinuclidinol is present in the aqueous phase, while the unreacted (R)-3-quinuclidinyl butyrate can be extracted with an organic solvent.[2]

-

Quantitative Data for Enzymatic Kinetic Resolution

| Enzyme | Method | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Candida antarctica Lipase B (CAL-B) | Acylation | (±)-3-Quinuclidinol | (R)-3-acetoxymethyl oxindole | up to 99 | (S)-3-hydroxymethyl oxindole up to 78 | [3] |

| Protease (Aspergillus melleus) | Hydrolysis | (±)-n-butyl-3-quinuclidinol | (R)-3-quinuclidinol | ~50 | 96 | [4] |

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of racemic 3-quinuclidinol.

Asymmetric Reduction of 3-Quinuclidinone

Asymmetric reduction of the prochiral ketone, 3-quinuclidinone, offers a more direct route to enantiomerically pure (S)-3-quinuclidinol, with a theoretical yield of 100%. This is typically achieved using ketoreductases (KREDs) or specific 3-quinuclidinone reductases.

Whole-Cell Biocatalysis with Rhodococcus erythropolis

Certain strains of Rhodococcus erythropolis have been identified to possess reductases that can reduce 3-quinuclidinone to (S)-3-quinuclidinol with high enantioselectivity.[5]

Experimental Protocol: Asymmetric Reduction using R. erythropolis

This protocol is a general guide based on reported procedures.[5]

-

Materials:

-

Resting cells of Rhodococcus erythropolis WY1406

-

3-Quinuclidinone hydrochloride

-

Glucose (for cofactor regeneration)

-

Phosphate buffer (100 mM, pH 8.0)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Acetone

-

-

Procedure:

-

Prepare a suspension of resting cells in the phosphate buffer.

-

Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.

-

Incubate the reaction mixture at 37°C with shaking for approximately 30 hours.

-

Monitor the reaction progress by GC or HPLC.

-

After the reaction is complete, centrifuge the mixture to separate the cells.

-

Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.

-

Evaporate the solvent under reduced pressure.

-

Extract the residue with CH₂Cl₂.

-

Dry the organic layer, filter, and concentrate under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from acetone to yield (S)-3-quinuclidinol.

-

Quantitative Data for Asymmetric Enzymatic Reduction

| Enzyme/Organism | Substrate Concentration | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Rhodococcus erythropolis WY1406 (ReQR-25) | 5 g/L | 93 | > 99 | [5][6] |

| Rhodotorula rubra (RrQR) | 618 mM | ~100 | > 99.9 (for R-enantiomer) | [7] |

| Microbacterium luteolum (QNR) | 939 mM | 100 | > 99.9 (for R-enantiomer) | [7] |

| Agrobacterium tumefaciens (AtQR) | 50 mM | ~100 | > 99 (for R-enantiomer) | [7] |

Experimental Workflow: Asymmetric Enzymatic Reduction

Caption: Workflow for the asymmetric enzymatic reduction of 3-quinuclidinone.

Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral metal catalysts is a powerful tool for the enantioselective synthesis of alcohols from ketones. Ruthenium-based catalysts with chiral phosphine ligands have proven to be highly effective for the reduction of 3-quinuclidinone.

Experimental Protocol: Asymmetric Hydrogenation using a Ru-Catalyst

This protocol is a general guide based on reported procedures.[6][8]

-

Materials:

-

3-Quinuclidinone

-

RuBr₂--INVALID-LINK-- or other suitable Ru-catalyst

-

Anhydrous ethanol

-

A suitable base (e.g., potassium tert-butoxide)

-

High-purity hydrogen gas

-

-

Procedure:

-

In a high-pressure reactor under an inert atmosphere (e.g., argon), dissolve 3-quinuclidinone and the Ru-catalyst in anhydrous ethanol. The substrate-to-catalyst molar ratio can be very high (e.g., 100,000:1).

-

Add the base to the reaction mixture.

-

Seal the reactor and pressurize with hydrogen gas to the desired pressure (e.g., 15 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 30-45°C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

-

After the reaction is complete, carefully vent the reactor.

-

The product can be isolated and purified. Recrystallization can be used to enhance the enantiomeric excess.[9]

-

Quantitative Data for Asymmetric Hydrogenation

| Catalyst | Ligand | Base | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| RuBr₂ | (S,S)-xylskewphos | K-tert-butoxide | - | 88-90 (up to >99 after recrystallization) | [9] |

| RuXY-Diphosphine-bimaH | Diphosphine-bimaH | Alkali | > 95 | > 99 | [10] |

| RuCl₂ | (S)-BINAP/(R)-IPHAN | t-C₄H₉OK | - | 97-98 (for R-enantiomer) | [11] |

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for the asymmetric hydrogenation of 3-quinuclidinone.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several methodologies, each with its own advantages. Enzymatic kinetic resolution is a classical approach, though limited by a theoretical maximum yield of 50%. Asymmetric reduction using ketoreductases offers a direct and highly efficient route with the potential for 100% yield and excellent enantioselectivity. Asymmetric hydrogenation with chiral ruthenium catalysts also provides high yields and enantiomeric excess, and is amenable to large-scale industrial production. The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and available equipment. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of (S)-Quinuclidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-Quinuclidin-3-ol. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The spectra of the (S)- and (R)-enantiomers of 3-quinuclidinol are identical when measured in a non-chiral solvent.[1] The following data were obtained in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Assignment | Chemical Shift (δ) ppm |

| H-3 | 3.79 |

| H-2, H-4 (axial) | 3.09 |

| H-5, H-7 (axial) | 2.89 |

| H-5, H-7 (equatorial) | 2.75 |

| H-2, H-4 (equatorial) | 2.63 |

| H-6 (axial) | 1.95 |

| H-6 (endo) | 1.78 |

| H-6 (exo) | 1.67 |

| H-6 (equatorial) | 1.35 |

| OH | 4.5 (broad singlet) |

Data sourced from references[1][2][3].

¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ) ppm |

| C-3 | 68.5 |

| C-2, C-4 | 47.5 |

| C-5, C-7 | 25.8 |

| C-6 | 20.5 |

Data sourced from references[3][4].

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of this compound is as follows:

1.3.1. Sample Preparation [3]

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.

1.3.2. Data Acquisition [3]

-

The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is generally required.

1.3.3. Data Processing [3]

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound will be identical to that of its enantiomer and the racemate.

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| ~2950-2850 | C-H stretch (alkane) |

| ~1050 | C-O stretch |

Characteristic absorption bands for alcohols and alkanes.

Experimental Protocol for IR Spectroscopy

For a solid sample such as this compound, the following methods are commonly used:

2.2.1. KBr Pellet Method [5]

-

A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]

-

The mixture is then compressed in a pellet die using a hydraulic press to form a thin, transparent pellet.[5]

-

The pellet is placed in the sample holder of the FTIR instrument for analysis.[5]

2.2.2. Thin Solid Film Method

-

A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).

-

A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte.

Mass Spectral Data

| m/z | Interpretation |

| 127 | Molecular ion [M]⁺ |

| 98 | Loss of an ethyl group followed by a hydrogen |

| 82 | Loss of the hydroxyl radical and a methyl group |

| 70 | Fragmentation of the quinuclidine ring |

Data corresponds to the electron ionization (EI) mass spectrum of 3-Quinuclidinol[6][7].

Experimental Protocol for Mass Spectrometry

A general approach for the analysis of small molecules like this compound is as follows:

3.2.1. Sample Introduction and Ionization

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Electron Ionization (EI) is a common ionization technique for GC-MS analysis of small molecules.

3.2.2. Mass Analysis

-

The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

3.2.3. Detection

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Quinuclidinol(1619-34-7) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Quinuclidinol(1619-34-7) 13C NMR spectrum [chemicalbook.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. 3-Quinuclidinol [webbook.nist.gov]

- 7. 3-Quinuclidinol [webbook.nist.gov]

A Technical Guide to the Discovery and History of Quinuclidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinuclidine alkaloids, characterized by the rigid, bicyclic 7-azabicyclo[2.2.1]heptane core, represent a fascinating and pharmacologically significant class of natural products. Their history is a compelling narrative of ethnobotanical discovery, complex chemical challenges, and profound impacts on medicine and neuropharmacology. This technical guide provides an in-depth exploration of two seminal quinuclidine alkaloids: quinine, the first effective treatment for malaria, and epibatidine, a potent analgesic that opened new avenues in the study of nicotinic acetylcholine receptors. This document details the historical milestones of their discovery, presents key quantitative data in a structured format, outlines foundational experimental protocols, and visualizes critical workflows and signaling pathways.

Cinchona Alkaloids: The Dawn of Antimalarial Therapy

The story of quinuclidine alkaloids begins with the Cinchona tree, native to the Andean forests of South America. The bark of this tree, known for centuries to indigenous populations for its medicinal properties, was the first effective treatment for malaria.

Historical Discovery and Isolation

The introduction of "Jesuit's powder," the ground bark of the Cinchona tree, to Europe in the 17th century by Jesuit missionaries marked a pivotal moment in medical history. For over a century and a half, the crude bark was the only weapon against malaria, though its efficacy varied, and adulteration was common. The quest to isolate the active principle culminated in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated and named the primary active alkaloid: quinine. This achievement is considered a landmark in phytochemistry and a foundational moment for the modern pharmaceutical industry.

Structural Elucidation and Synthesis

The correct chemical structure of quinine, with its quinoline and quinuclidine moieties, was a significant puzzle for chemists. Its complex, stereochemically rich structure, featuring four stereogenic centers, presented a formidable synthetic challenge.

One of the most notable early attempts at synthesis in 1856 by William Henry Perkin, though unsuccessful in producing quinine, famously led to the discovery of the first synthetic dye, mauveine, and catalyzed the birth of the chemical industry.

The first, albeit controversial, total synthesis of quinine was reported by Robert Burns Woodward and William Doering in 1944. Their work was a formal synthesis, as they synthesized a key intermediate, quinotoxine, which had previously been converted to quinine by Paul Rabe. Decades later, Gilbert Stork published the first fully stereoselective total synthesis of quinine in 2001, simultaneously casting doubt on the feasibility of the final steps of the Woodward-Doering-Rabe synthesis, a controversy that has been a subject of much academic discussion.

Quantitative Data

The concentration of quinine and other Cinchona alkaloids varies significantly between species. Modern analytical techniques allow for precise quantification.

Table 1: Quinine Content in Various Cinchona Species

| Cinchona Species | Quinine Content (% of dry bark) | Reference |

| C. ledgeriana | High | |

| C. officinalis | High | |

| C. tjinjiroena | High | |

| C. succirubra | 5-7% (total alkaloids) | |

| C. calisaya | 4-7% (total alkaloids) |

Table 2: Spectroscopic Data for Quinine

| Data Type | Key Signals/Characteristics | Reference |

| ¹H NMR (80 MHz, DMSO-d6) | 8.33 ppm (d, H20), 7.59 ppm (d, H21), Methoxy singlet | |

| ¹³C NMR (DMSO-d6) | 157.3 ppm (C22) | |

| Melting Point | 177 °C |

Table 3: In Vitro Antiplasmodial Activity of Quinine

| Plasmodium falciparum Strain | IC₅₀ (ng/mL) | IC₅₀ (nM) | Reference |

| Primary Infections (Thailand) | 354 | - | |

| K1 (Chloroquine-resistant) | - | >275 | |

| 3D7 (Chloroquine-sensitive) | - | 12.63 ± 2.34 | |

| Indian Field Isolates | - | Higher than reference strains |

Experimental Protocols

Protocol 1: Acid-Base Extraction of Quinine from Cinchona Bark

This protocol outlines a standard laboratory procedure for the isolation of quinine.

-

1. Alkalinization: Powdered Cinchona bark (50-100 g) is moistened with an alkaline solution, such as ammonia water or a slurry of calcium hydroxide. This converts the alkaloid salts present in the bark into their free base form, which is more soluble in organic solvents.

-

2. Solvent Extraction: The alkalinized bark is then extracted with a nonpolar organic solvent, such as toluene, typically using a Soxhlet apparatus for several hours. The quinine free base dissolves into the organic solvent.

-

3. Acidification: The toluene extract is transferred to a separatory funnel and shaken with a dilute solution of sulfuric acid (e.g., 2M). The basic quinine is protonated and moves into the acidic aqueous phase as quinine sulfate.

-

4. Purification and Crystallization: The aqueous layer containing the crude quinine sulfate is separated. It can be heated with activated charcoal to remove colored impurities and then filtered. Upon cooling, quinine sulfate crystallizes out of the solution.

-

5. Isolation and Drying: The crystals are collected by filtration, washed with cold distilled water, and dried. Further recrystallization can be performed to achieve higher purity.

Caption: General Workflow for Quinine Extraction from Cinchona Bark.

Epibatidine: A Potent Analgesic from the Animal Kingdom

The discovery of epibatidine marked a significant expansion of the quinuclidine alkaloid family beyond the plant kingdom and introduced a powerful new tool for neuropharmacology.

Discovery and Isolation

In 1974, John W. Daly isolated a trace alkaloid from the skin of the Ecuadorian poison frog, Epipedobates anthonyi. Initial studies revealed that extracts from the frog's skin possessed potent analgesic properties, far exceeding that of morphine. However, due to the minuscule amounts of the compound available from the natural source, its structure remained unknown for nearly two decades. It was not until 1992 that the structure of epibatidine, a chlorinated pyridyl-substituted quinuclidine, was finally elucidated using nuclear magnetic resonance (NMR) spectroscopy.

Interestingly, these frogs do not synthesize epibatidine themselves but sequester it from their diet, which likely includes specific ants, mites, or beetles.

Mechanism of Action and Synthesis

Epibatidine's analgesic effects are not mediated by opioid receptors. Instead, it is a potent agonist of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. Its high affinity for various nAChR subtypes, particularly the α4β2 subtype, underlies its powerful analgesic and toxic properties. The therapeutic potential of epibatidine itself is limited by its very narrow therapeutic index; the dose required for analgesia is very close to the dose that causes severe toxicity, including paralysis and respiratory arrest.

The scarcity of the natural product and the intense interest in its pharmacological profile spurred numerous synthetic efforts. The first total synthesis of racemic epibatidine was reported in 1993, and since then, over fifty different synthetic routes have been developed. These synthetic efforts have also enabled the creation of numerous analogs, some of which, like ABT-594 (Tebanicline), have been investigated as potential analgesics with improved safety profiles.

Quantitative Data

Epibatidine is renowned for its high affinity for nicotinic acetylcholine receptors.

Table 4: Binding Affinity (Ki) of Epibatidine for Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| nAChR Subtype | (+)-Epibatidine Ki (nM) | (-)-Epibatidine Ki (nM) | (+)-Nicotine Ki (nM) | Reference |

| α4β2 | 0.06 | 0.05 | 1.0 | |

| α7 | 0.15 | 0.23 | 2000 | |

| α3β2/4 | 5.7 | 2.5 | 10,000 |

Note: Data from human cloned receptors.

Table 5: Analgesic Potency of Epibatidine

| Compound | Analgesic Potency | Notes | Reference |

| Epibatidine | ~200 times more potent than morphine | Non-opioid mechanism | |

| Epibatidine | ~120 times more potent than nicotine | Longer duration of action than nicotine |

Experimental Protocols

Protocol 2: Representative Total Synthesis of (±)-Epibatidine (Corey's Synthesis)

This protocol provides a conceptual overview of the key transformations in one of the early and notable total syntheses of racemic epibatidine.

-

Step 1: Diels-Alder Reaction: The synthesis commences with a Diels-Alder reaction between 1,3-butadiene and an α,β-unsaturated ester derived from 6-chloropyridine-3-carboxaldehyde to form the core cyclohexene ring with the desired cis-stereochemistry.

-

Step 2: Curtius Rearrangement: The ester functional group of the Diels-Alder adduct is saponified to a carboxylic acid. The carboxylic acid is then converted to an acyl azide, which undergoes a Curtius rearrangement to form a carbamate.

-

Step 3: Bromination: The amide derived from the carbamate is stereospecifically halogenated with bromine, introducing a bromine atom cis to the amide group.

-

Step 4: Bicyclic Ring Formation: Under basic conditions, the nitrogen atom of the amide attacks the carbon bearing the bromine atom in an intramolecular nucleophilic substitution, forming the 7-azabicyclo[2.2.1]heptane (quinuclidine) ring system.

-

Step 5: Final Modifications: The synthesis is completed through debromination and deprotection steps to yield racemic epibatidine. The enantiomers can then be separated by chiral chromatography if desired.

Caption: Epibatidine Signaling at a Nicotinic Acetylcholine Receptor (nAChR).

Conclusion

The discovery and historical development of quinuclidine alkaloids, exemplified by quinine and epibatidine, underscore the critical role of natural products in advancing medicine and our understanding of fundamental biological processes. From the antimalarial properties of a Peruvian tree bark to the potent analgesic effects of a frog's skin secretion, these molecules have driven innovation in organic synthesis, pharmacology, and drug development. The intricate structures of these alkaloids have challenged and inspired generations of chemists, while their potent biological activities continue to provide valuable probes for exploring complex signaling pathways. For researchers and drug development professionals, the story of quinuclidine alkaloids serves as a powerful reminder of the untapped chemical diversity within the natural world and its potential to yield novel therapeutic agents.

An In-depth Technical Guide on the Physical and Chemical Stability of (S)-Quinuclidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

(S)-Quinuclidin-3-ol, a chiral bicyclic amine, serves as a critical intermediate in the synthesis of numerous pharmaceuticals.[1][2][3] Its structural integrity and stereochemical purity are paramount to the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the physical and chemical stability of this compound, complete with quantitative data, detailed experimental protocols, and logical diagrams to support drug development efforts.

Physicochemical Properties

The inherent stability of a chemical compound is largely dictated by its fundamental physicochemical properties. This compound is a white to off-white crystalline solid under ambient conditions.[2] The presence of a hydroxyl group and a tertiary amine within its rigid bicyclic structure makes it a polar compound with notable solubility in water and other polar solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (3S)-1-azabicyclo[2.2.2]octan-3-ol |

| Synonyms | (S)-3-Hydroxyquinuclidine, (S)-(+)-3-Quinuclidinol[3] |

| CAS Number | 34583-34-1[3] |

| Molecular Formula | C₇H₁₃NO[3] |

| Molecular Weight | 127.18 g/mol [3] |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 215-217 °C[2][4][5] |

| Boiling Point | ~207 °C (Predicted)[4] |

| Solubility | Soluble in water; slightly soluble in methanol, chloroform, and aqueous acid.[1][2][3] |

| pKa | 14.75 ± 0.20 (Predicted)[4] |

Chemical Stability and Degradation

Understanding the chemical liabilities of this compound is essential for defining appropriate storage conditions, handling procedures, and synthetic routes. The molecule's stability is generally robust under normal conditions, but it is susceptible to degradation under specific types of stress.[6][7]

The primary sites of chemical reactivity are the tertiary amine and the secondary alcohol.

-

Oxidation : The nucleophilic tertiary amine can be oxidized to form an N-oxide. The secondary alcohol can be oxidized to the corresponding ketone, 3-quinuclidinone.[8] This is a significant consideration when the compound is exposed to oxidizing agents.

-

Acid/Base Reactions : As a base, this compound readily forms salts with acids. While this can be a method of purification, it is incompatible with strong acids.[6] It is generally stable in basic conditions.

-

Dehydration : While possible under harsh acidic and thermal conditions, the bridged bicyclic structure of the quinuclidine ring provides significant steric hindrance, making dehydration less favorable compared to simpler acyclic alcohols.

Caption: Key oxidative degradation pathways for this compound.

Forced degradation studies are performed to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6] The table below summarizes the expected stability profile based on its chemical nature and data from similar compounds.

Table 2: Summary of Stability under Forced Degradation Conditions

| Stress Condition | Expected Stability | Potential Degradants |

| Acidic (e.g., 0.1 M HCl, 60 °C) | Likely stable, salt formation occurs.[6] | Minimal, potential for trace dehydration. |

| Basic (e.g., 0.1 M NaOH, 60 °C) | Expected to be highly stable.[6] | None anticipated. |

| Oxidative (e.g., 3% H₂O₂, RT) | Susceptible to degradation.[6][8] | 3-Quinuclidinone, N-oxide. |

| Thermal (e.g., 80 °C, solid state) | Stable below its melting point.[6] | None anticipated. |

| Photolytic (ICH Q1B) | Generally stable, as it lacks significant chromophores absorbing >290 nm.[6][9] | Minimal, if any. |

Experimental Protocols

Reproducible and validated analytical methods are crucial for monitoring the purity and stability of this compound.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its enantiomer and any potential degradation products. Since this compound lacks a strong UV chromophore, pre-column derivatization is required for sensitive UV detection.[10][11]

Caption: General workflow for chiral HPLC analysis of this compound.

Methodology:

-

Sample Preparation and Derivatization :

-

Accurately weigh the this compound sample and dissolve it in dichloromethane.

-

Add a suitable base (e.g., triethylamine) followed by the derivatizing agent, benzoyl chloride.

-

Allow the reaction to proceed to completion. Quench the reaction and dilute the mixture with the mobile phase to a known concentration.[10]

-

-

Chromatographic Conditions :

-

Analysis :

-

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

-

Calculate the percentage of the (S)-enantiomer, the (R)-enantiomer, and any degradation products by comparing their respective peak areas to the total peak area.

-

This protocol, based on ICH guidelines, assesses the stability of the solid material under various environmental conditions.[14][15]

-

Sample Setup : Place accurately weighed samples of this compound into suitable containers (e.g., clear and amber glass vials, with and without closures) to assess the impact of light and air exposure.

-

Storage Conditions : Store the samples in calibrated stability chambers under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions. Include photostability testing as per ICH Q1B.

-

Testing Schedule : Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for accelerated and long-term studies).

-

Analytical Testing : At each time point, analyze the samples for:

-

Appearance : Note any change in color or physical form.

-

Purity and Degradants : Use the validated chiral HPLC method described above.

-

Water Content : Perform Karl Fischer titration.

-

Polymorphism : Use Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to detect any changes in the crystalline form, which could impact stability and solubility.

-

Storage and Handling Recommendations

Based on its stability profile, the following recommendations are provided:

-

Storage : this compound should be stored in well-closed containers, protected from light and moisture, in a cool, dry, and well-ventilated area.[7] For long-term preservation of purity, storage at reduced temperatures (e.g., -20°C) is recommended.[2][3]

-

Handling : Avoid contact with strong oxidizing agents and strong acids.[4][6] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, especially when handling the fine powder.[7]

Conclusion

This compound is a chemically robust intermediate when stored and handled under appropriate conditions. Its primary degradation liabilities involve oxidation of the alcohol and amine functionalities. The compound exhibits good thermal and photolytic stability in the solid state. The implementation of rigorous analytical methods, such as the chiral HPLC protocol detailed herein, is essential for ensuring the stereochemical purity and quality of this compound throughout its lifecycle in the drug development process.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. (S)-(+)-3-Quinuclidinol CAS#: 34583-34-1 [m.chemicalbook.com]

- 3. (S)-(+)-3-Quinuclidinol | 34583-34-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Buy High Quality (S)-(+)-3-Quinuclidinol,High Purity 34583-34-1 Fast Shipping | Huarong Pharm [huarongpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. Quinuclidin-3-one|High-Purity Research Chemical [benchchem.com]

- 9. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 15. japsonline.com [japsonline.com]

An In-depth Technical Guide to (S)-Quinuclidin-3-ol Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Quinuclidin-3-ol, its derivatives, and analogues, with a focus on their synthesis, pharmacological activity at muscarinic acetylcholine receptors (mAChRs), and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the cholinergic system.

The this compound Core: A Privileged Scaffold

This compound, a chiral bicyclic alcohol, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid structure provides a well-defined orientation for substituents, making it an excellent scaffold for designing ligands with high affinity and selectivity for various receptors. In particular, derivatives of this compound have been extensively explored as modulators of muscarinic acetylcholine receptors, leading to the development of clinically significant drugs.

Structure-Activity Relationships of this compound Derivatives

The pharmacological profile of this compound derivatives is highly dependent on the nature of the substituents at the 3-position and the quaternization of the nitrogen atom.

Ester and Carbamate Derivatives as Muscarinic Antagonists:

Esterification of the 3-hydroxyl group with various carboxylic acids has yielded a rich portfolio of potent muscarinic antagonists. The nature of the acid moiety plays a critical role in determining both the affinity and selectivity for different muscarinic receptor subtypes (M1-M5).

-

Aromatic and Heteroaromatic Esters: The introduction of bulky aromatic or heteroaromatic groups, such as in 3-quinuclidinyl benzilate, often leads to high-affinity antagonists. The stereochemistry at the 3-position is crucial, with the (R)-enantiomer of quinuclidinyl benzilate showing higher affinity for M1 and M2 receptors than its (S)-counterpart.[1]

-

Carbamates: Carbamate derivatives, where the ester oxygen is replaced by a nitrogen atom, have also been extensively studied. For instance, novel quinuclidinyl N-phenylcarbamate analogs have been synthesized and shown to exhibit high affinity for all five muscarinic receptor subtypes.[2][3] The substituents on the phenyl ring of the carbamate moiety significantly influence the binding affinity, with electron-withdrawing groups sometimes being favorable.[2]

Quaternization and its Impact on Pharmacokinetics:

Quaternization of the nitrogen atom in the quinuclidine ring is a common strategy to introduce a permanent positive charge, which can enhance binding to the anionic site of the receptor and limit blood-brain barrier penetration, thereby reducing central nervous system side effects. Aclidinium bromide, a long-acting muscarinic antagonist used in the treatment of COPD, is a quaternary ammonium derivative of a (3R)-quinuclidinol ester.[4]

Data Presentation: Pharmacological Activity of this compound Derivatives

The following tables summarize the binding affinities (Ki) of various this compound derivatives for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Table 1: Binding Affinities (Ki, nM) of Quinuclidinyl N-Phenylcarbamate Analogs [2][3]

| Compound | R Group | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| 3c | 4-Fluorophenethyl | 2.0 | 13 | 2.6 | 2.2 | 1.8 |

| 3b | 4-Methoxyphenethyl | - | - | - | - | - |

Note: Data for 3b was mentioned as having 17-fold selectivity for M3 over M2, but specific Ki values were not provided in the abstract.[3]

Table 2: Binding Affinities (Ki, nM) of Quinuclidinyl Benzilate Analogs [1]

| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) |

| (R)-QNB | High | High |

| (S)-QNB | Lower than (R)-QNB | Lower than (R)-QNB |

Note: The source indicates that (R)-QNB has greater affinity than (S)-QNB, but does not provide specific Ki values in the abstract.

Muscarinic Acetylcholine Receptor Signaling Pathways

This compound derivatives primarily exert their effects by modulating the activity of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades.

-

M1, M3, and M5 Receptors: These receptors typically couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Below are diagrams illustrating these signaling pathways.

Caption: Gq-coupled muscarinic receptor signaling pathway.

References

(S)-Quinuclidin-3-ol: A Technical Guide to its Toxicological Profile and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data and safety information for (S)-Quinuclidin-3-ol. It is intended for informational purposes for a scientific audience. It is important to note that publicly available, peer-reviewed toxicological studies with quantitative data for this compound are limited. Much of the information presented is based on safety data sheets (SDS) and general toxicological principles for chiral molecules.

Introduction

This compound is a chiral bicyclic tertiary alcohol. Its rigid structure and functional groups make it a valuable building block in the synthesis of various pharmaceutical agents. As with any chemical entity intended for use in drug development or other applications with potential human exposure, a thorough understanding of its toxicological profile is paramount. This guide summarizes the currently available safety data, outlines standard experimental protocols for toxicological assessment, and discusses the potential for stereoselective toxicity.

Toxicological Profile Summary

Currently, there is a notable absence of comprehensive, quantitative toxicological data for this compound in publicly accessible literature. Safety Data Sheets (SDS) from various suppliers provide the primary source of hazard information. This information is largely qualitative and serves to classify the substance according to global hazard communication standards.

Based on available SDS, this compound is classified as:

-

Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Corrosive: Causes severe skin burns and eye damage.[1][2][3]

For other critical toxicological endpoints, the available information is consistently reported as "no data available." This includes chronic toxicity, genetic toxicity, reproductive and developmental toxicity, and carcinogenicity.[3]

Data Presentation

Due to the lack of quantitative data from dedicated toxicological studies, the following tables are presented with the available qualitative hazard statements. Should quantitative data become available, these tables provide a framework for its clear and structured presentation.

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Species | Endpoint | Value | Classification |

| Oral | Data not available | LD50 | Data not available | Harmful if swallowed[1][2] |

| Dermal | Data not available | LD50 | Data not available | Harmful in contact with skin[1][2] |

| Inhalation | Data not available | LC50 | Data not available | Harmful if inhaled[1][2] |

Table 2: Repeated Dose Toxicity Data for this compound

| Study Duration | Species | Route | NOAEL | Target Organs |

| Sub-acute (28-day) | Data not available | Data not available | Data not available | Data not available |

| Sub-chronic (90-day) | Data not available | Data not available | Data not available | Data not available |

| Chronic | Data not available | Data not available | Data not available | Data not available |

Table 3: Genetic Toxicology Data for this compound

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and without S9 | Data not available |

| In vitro Chromosomal Aberration | Mammalian cells | With and without S9 | Data not available |

| In vivo Micronucleus Test | Rodent | Not applicable | Data not available |

Table 4: Reproductive and Developmental Toxicity Data for this compound

| Study Type | Species | Endpoint | Results |

| Fertility and Early Embryonic Development | Data not available | Data not available | Data not available |

| Embryo-fetal Development | Data not available | Data not available | Data not available |

| Prenatal and Postnatal Development | Data not available | Data not available | Data not available |

Table 5: Carcinogenicity Data for this compound

| Species | Route | Duration | Findings |

| Data not available | Data not available | Data not available | Data not available |

Experimental Protocols for Toxicological Assessment

The following sections detail the standard methodologies that would be employed to generate the missing toxicological data for this compound, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This study is designed to assess the short-term adverse effects of a single oral dose of a substance.[4][5][6][7]

Methodology:

-

Sighting Study: A single animal (typically a female rat) is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[4] Subsequent animals are dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg) in a stepwise manner based on the observed toxicity.[4][6][8]

-

Main Study: Groups of animals of a single sex (typically 5 female rats) are dosed with this compound at the selected dose levels.[4][6]

-

Administration: The test substance is administered by gavage. Animals are fasted prior to dosing.[6]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Diagram: Acute Oral Toxicity Workflow (OECD 420)

Caption: Workflow for OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[9][10][11][12][13]

Methodology:

-

Animal Model: Typically conducted in rats (at least 10 males and 10 females per group).[11][12]

-

Dose Groups: At least three dose levels of this compound and a control group are used. The highest dose should induce toxicity but not mortality.[9]

-

Administration: The substance is administered daily via gavage, in feed, or in drinking water for 90 days.[9][11]

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.[11][13] Ophthalmoscopy, hematology, clinical biochemistry, and urinalysis are conducted at specified intervals.

-

Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of target organs and tissues is performed.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[9]

Diagram: 90-Day Repeated Dose Oral Toxicity Study Workflow (OECD 408)

Caption: Workflow for OECD 408 90-Day Oral Toxicity Study.

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[1][14][15][16][17][18][19][20]

Methodology:

-

Test Strains: At least five strains are used, including those that detect frameshift and base-pair substitution mutations (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[1][19]

-

Exposure: Bacteria are exposed to at least five different concentrations of this compound.[14][15]

-

Plating: The treated bacteria are plated on a minimal medium lacking the required amino acid (e.g., histidine for S. typhimurium).[1]

-

Incubation: Plates are incubated for 48-72 hours.[18]

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in revertant colonies compared to the control indicates a positive result.[15]

Diagram: Ames Test Experimental Workflow (OECD 471)

Caption: Workflow for OECD 471 Bacterial Reverse Mutation (Ames) Test.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes of treated animals, typically rodents.[21][22][23][24][25]

Methodology:

-

Animal Model: Usually mice or rats. At least 5 analyzable animals per sex per group are required.[21]

-

Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, usually in one or two doses.[21]

-

Dose Selection: A preliminary study may be needed to determine the maximum tolerated dose (MTD). The test is usually conducted at three dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[22]

-

Slide Preparation and Analysis: The collected cells are stained, and polychromatic erythrocytes (or reticulocytes) are scored for the presence of micronuclei. At least 4000 cells per animal are analyzed.[25]

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.[25]

Diagram: In Vivo Micronucleus Test Workflow (OECD 474)

Caption: Workflow for OECD 474 In Vivo Mammalian Micronucleus Test.

Considerations for Chiral Toxicology

This compound is a single enantiomer. It is well-established in toxicology that enantiomers of a chiral compound can exhibit different pharmacokinetic, pharmacodynamic, and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Therefore, the toxicological profile of this compound may differ from that of its (R)-enantiomer or the racemic mixture. Key considerations include:

-

Stereoselective Metabolism: The enzymes responsible for metabolizing this compound may process it at a different rate than its (R)-enantiomer, potentially leading to different metabolites or different concentrations of the parent compound and its metabolites in the body.

-

Differential Target Engagement: The "on-target" and "off-target" interactions of this compound could be stereospecific, leading to different efficacy and toxicity profiles between enantiomers.

-

Chiral Inversion: It is also possible, though not always the case, for one enantiomer to convert to the other in vivo.

Given these considerations, toxicological data for the racemic mixture of 3-quinuclidinol should be interpreted with caution and may not be fully representative of the profile of the pure (S)-enantiomer.

Conclusion

The available information on the toxicological profile of this compound is currently limited to qualitative hazard classifications indicating acute toxicity and corrosivity. There is a clear need for comprehensive toxicological studies to be conducted according to established international guidelines to fully characterize its safety profile. This is particularly critical if the compound is to be advanced in drug development or other applications with significant potential for human exposure. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to perform a thorough risk assessment. Researchers and drug development professionals should prioritize the generation of such data to ensure the safe handling and use of this valuable chemical intermediate.

References

- 1. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 9. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 10. ask-force.org [ask-force.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 14. oecd.org [oecd.org]

- 15. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. Ames test - Wikipedia [en.wikipedia.org]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. enamine.net [enamine.net]

- 20. microbiologyinfo.com [microbiologyinfo.com]

- 21. oecd.org [oecd.org]

- 22. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. nucro-technics.com [nucro-technics.com]

The Versatile Chiral Synthon: A Technical Review of (S)-Quinuclidin-3-ol Applications

(S)-Quinuclidin-3-ol, a chiral bicyclic amine, has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its rigid structure and inherent chirality make it a valuable building block for a diverse range of biologically active molecules and a powerful tool in catalytic processes. This technical guide provides an in-depth review of its synthesis, pharmacological applications, and role in catalysis, tailored for researchers, scientists, and drug development professionals.

Introduction

(S)-(+)-3-Quinuclidinol, with the chemical formula C₇H₁₃NO and a molecular weight of 127.18, is an organic compound that presents as a colorless, volatile liquid at room temperature.[1] It is widely recognized as a crucial chiral building block, or synthon, where its chiral core becomes a permanent and essential structural feature of the final active pharmaceutical ingredient (API).[1][2] This is distinct from a chiral auxiliary, which is temporarily incorporated to direct stereochemistry and later removed.[2] Its applications span from the synthesis of high-purity drugs and optical materials to its use as a catalyst in organic reactions.[1]

Synthesis of this compound

The predominant method for preparing optically pure this compound is the asymmetric hydrogenation of the prochiral ketone, 3-quinuclidinone. This reaction utilizes a chiral catalyst to achieve high stereoselectivity, yielding the desired enantiomer with high purity.

Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone[3]

This protocol describes a method for producing optically pure (S)-3-quinuclidinol with a high yield and enantiomeric excess.

-

Catalyst Preparation: A chiral ruthenium-based catalyst, such as RuXY-Diphosphine-bimaH (where X and Y can be halogen, acetate, etc.), is prepared according to established literature procedures.

-

Reaction Setup: A high-pressure reactor is charged with 3-quinuclidinone, the chiral ruthenium catalyst (substrate to catalyst molar ratio of 1000:1), and a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

-

Addition of Base: An alkali base, such as potassium tert-butoxide or sodium carbonate, is added to the reaction mixture.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 MPa). The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like GC or HPLC.

-

Work-up and Isolation: Upon completion, the reactor is depressurized, and the catalyst is filtered off. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or chromatography to yield (S)-3-quinuclidinol with a reaction yield of over 95% and an enantiomeric excess (ee) value exceeding 99%.[3]

-

Chiral Analysis: The enantiomeric excess of the final product is confirmed using chiral GC or HPLC.[2]

Applications in Medicinal Chemistry and Pharmacology

The rigid quinuclidine scaffold is a privileged structure in drug discovery, imparting favorable pharmacokinetic properties and precise three-dimensional orientation of functional groups for receptor interaction.

Muscarinic Acetylcholine Receptor (mAChR) Ligands

This compound is a key intermediate in the synthesis of ligands targeting muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors involved in numerous physiological processes.[2][4][5]

-

M1, M3, and M5 receptors couple through Gq proteins to stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

M2 and M4 receptors couple through Gi proteins to inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[7]

Derivatives of quinuclidinol are central to therapies for a range of conditions:

-

Alzheimer's Disease (AD): Agonists targeting the M1 mAChR subtype are under investigation as potential treatments for the cognitive decline associated with AD.[3][5] Novel quinuclidine-based muscarinic agonists have been designed for enhanced penetration into the central nervous system.[8]

-

Schizophrenia: M1 receptor agonists have also been proposed as a therapeutic strategy for schizophrenia.[5]

-

Chronic Obstructive Pulmonary Disease (COPD) & Overactive Bladder (OAB): Antagonists of the M3 mAChR are effective treatments.[5] Notably, the (R)-enantiomer of 3-quinuclidinol is a key building block for drugs like Solifenacin (for OAB) and Aclidinium bromide (for COPD).[3][9]

Table 1: Binding Affinities (Kᵢ) of a Quinuclidinyl N-phenylcarbamate Analog [5][10]

| Receptor Subtype | Kᵢ (nM) |

| M₁ | 2.0 |

| M₂ | 13 |

| M₃ | 2.6 |

| M₄ | 2.2 |

| M₅ | 1.8 |

Data for (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Beyond muscarinic receptors, quinuclidine derivatives are being explored as modulators of nicotinic acetylcholine receptors (nAChRs), particularly in the context of neurodegenerative diseases.